2,4-Dichloropyrido[3,4-d]pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloropyrido[3,4-d]pyrimidine hydrochloride is a chemical compound with the molecular formula C7H3Cl2N3. It is a derivative of pyrido[3,4-d]pyrimidine, characterized by the presence of two chlorine atoms at the 2 and 4 positions of the pyrido ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloropyrido[3,4-d]pyrimidine hydrochloride typically involves the chlorination of pyrido[3,4-d]pyrimidine. One common method includes the reaction of pyrido[3,4-d]pyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloropyrido[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrido[3,4-d]pyrimidines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific redox reaction and conditions employed.
Scientific Research Applications
2,4-Dichloropyrido[3,4-d]pyrimidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain biological pathways, particularly those involving kinases and other enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-Dichloropyrido[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been studied as an antagonist of the human chemokine receptor CXCR2, which plays a role in inflammatory and autoimmune diseases. The compound binds to the receptor, inhibiting its activity and thereby modulating the associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloropyrido[3,2-d]pyrimidine
- 2,4-Diazidopyrido[3,2-d]pyrimidine
- Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines
Uniqueness
2,4-Dichloropyrido[3,4-d]pyrimidine hydrochloride is unique due to its specific substitution pattern and its ability to act as a potent antagonist of CXCR2. This makes it particularly valuable in research focused on inflammatory and autoimmune diseases, as well as in the development of new therapeutic agents .
Properties
Molecular Formula |
C7H4Cl3N3 |
---|---|
Molecular Weight |
236.5 g/mol |
IUPAC Name |
2,4-dichloropyrido[3,4-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C7H3Cl2N3.ClH/c8-6-4-1-2-10-3-5(4)11-7(9)12-6;/h1-3H;1H |
InChI Key |
KQHPPJSBMAXDDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=NC(=N2)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.